4,6-Difluoro-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole
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Overview
Description
4,6-Difluoro-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole, also known as DTBP, is a chemical compound that has been studied for its potential use in scientific research. DTBP is a small molecule that has shown promise in various applications due to its unique structure and properties.
Scientific Research Applications
Synthesis and Antimicrobial Properties
Antibacterial and Antifungal Activities : A study demonstrated the synthesis of novel compounds involving benzothiazole structures that were screened for their antibacterial and antifungal activities. These compounds, including derivatives of benzothiazole, have shown promising results against a variety of microbial strains, indicating their potential as antimicrobial agents (Patel & Agravat, 2007).
Antimycobacterial Chemotypes : Another research identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as new anti-mycobacterial chemotypes. Several compounds within this class demonstrated potential anti-tubercular activity through in vitro testing against Mycobacterium tuberculosis, with some compounds showing low cytotoxicity and significant therapeutic index, making them promising for further development (Pancholia et al., 2016).
Novel Chemical Structures and Their Applications
Corrosion Inhibitors : Research into benzothiazole derivatives has also explored their use as corrosion inhibitors for carbon steel in acidic environments. Two benzothiazole derivatives were synthesized and demonstrated to have a higher corrosion inhibition efficiency than previously reported inhibitors, suggesting their effectiveness in protecting steel against corrosion (Hu et al., 2016).
Antitumor Activity : A study on fluorinated 2-(4-aminophenyl)benzothiazoles highlighted the synthesis of mono- and difluorinated derivatives and their in vitro biological properties. These compounds exhibited potent cytotoxicity in certain human cancer cell lines, showcasing their potential as antitumor agents (Hutchinson et al., 2001).
Chemosensors : The development of a fluorogenic probe based on benzo[d]thiazole for the selective detection of Pb(II) ions in neutral buffer solutions. This novel chemosensor exhibited high selectivity and sensitivity towards Pb(II), demonstrating its potential application in environmental monitoring and safety (Cao et al., 2011).
Mechanism of Action
Target of action
The compound contains a benzo[d]thiazole moiety, which is found in many bioactive molecules and is known to interact with various biological targets. Without specific studies, it’s hard to identify the exact targets of this compound .
Mode of action
The mode of action would depend on the specific biological target that this compound interacts with. Generally, compounds like this can bind to their target proteins and modulate their activity, leading to downstream effects .
Biochemical pathways
Without specific information, it’s difficult to say which biochemical pathways this compound might affect. The affected pathways would be determined by the compound’s specific biological targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. For instance, the presence of the piperazine ring might influence its absorption and distribution. Without experimental data, it’s hard to predict the exact pharmacokinetic properties .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. These effects could range from changes in cell signaling pathways to modulation of cellular functions .
Action environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the compound’s stability could be affected by the pH of its environment .
properties
IUPAC Name |
4,6-difluoro-2-(4-thiophen-2-ylsulfonylpiperazin-1-yl)-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2N3O2S3/c16-10-8-11(17)14-12(9-10)24-15(18-14)19-3-5-20(6-4-19)25(21,22)13-2-1-7-23-13/h1-2,7-9H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMIKHVFAOPTLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=C(C=C3S2)F)F)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2N3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Difluoro-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole |
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